2-[(4-Fluorobenzyl)thio]acetohydrazide
Description
Overview of Hydrazide and Thioether Scaffolds in Pharmaceutical Research
The molecular architecture of 2-[(4-Fluorobenzyl)thio]acetohydrazide is built upon two pivotal scaffolds: hydrazide and thioether. Both are considered "privileged structures" in drug discovery, meaning they are frequently found in compounds exhibiting a wide range of biological activities.
The hydrazide functional group (-CONHNH2) is a versatile building block in the synthesis of various heterocyclic compounds and has been a cornerstone in the development of numerous therapeutic agents. mdpi.com Hydrazide-hydrazones, which are derivatives of hydrazides, are particularly noted for their broad spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties. nih.gov The presence of the active azomethine proton (-NHN=CH-) in these derivatives is often associated with their biological effects. researchgate.net Historically, the development of drugs like Isoniazid, an antitubercular agent, highlighted the therapeutic importance of the hydrazide moiety, spurring further research into this class of compounds. nih.gov
The thioether linkage (a carbon-sulfur-carbon bond) is another critical component in many biologically active molecules. researchgate.net Organic sulfur compounds, including thioethers, are integral to numerous pharmaceuticals and agrochemicals. The thioether group can influence a molecule's conformational flexibility and lipophilicity. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, a metabolic pathway that can modulate the compound's activity and properties. researchgate.net Thioamides, which are isosteres of amides, have also gained significant attention in drug discovery for treating a range of diseases, including cancer and microbial infections. nih.gov The incorporation of a thioether or a related thio- group, such as in thiohydrazides, is a common strategy for creating novel heterocyclic derivatives with potential anticancer and other therapeutic activities. mdpi.com
Significance of Fluorine Substitution in Bioactive Molecules
The strategic incorporation of fluorine into drug candidates is a widely used and highly effective tactic in modern medicinal chemistry. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties. nih.gov
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Placing fluorine at a site that is susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.
Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially improving its absorption and distribution in the body.
Receptor Binding: The small size of the fluorine atom allows it to act as a "super-hydrogen," often fitting into receptor pockets without causing significant steric hindrance. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can lead to stronger and more selective binding interactions with biological targets like enzymes and receptors.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with its biological target.
The presence of the 4-fluoro substituent on the benzyl (B1604629) ring of this compound is, therefore, a deliberate design choice intended to leverage these beneficial effects to enhance its potential as a bioactive molecule.
Scope and Research Trajectory of this compound
This compound (CAS No. 669709-39-1) is a research chemical that combines the hydrazide and thioether scaffolds with a fluorine-substituted aromatic ring. Its synthesis can be achieved through the reaction of 4-fluorobenzyl chloride with thioacetohydrazide. researchgate.net This straightforward synthesis makes it an accessible starting material for creating more complex molecules and libraries of compounds for biological screening. nih.gov
While extensive, detailed studies on the specific biological activities of this compound are limited in publicly available literature, its structural components suggest a promising research trajectory. The molecule is primarily investigated for its potential as an antimicrobial and anticancer agent. The hydrazide moiety serves as a precursor for synthesizing hydrazone derivatives, which have a well-documented history of antibacterial and antifungal activity. nih.gov Similarly, the combination of the thioether linkage and the fluorobenzyl group is found in various compounds explored for therapeutic purposes.
Research on structurally related compounds provides a basis for the interest in this molecule. For instance, libraries of fluorobenzoylthiosemicarbazides have been created and tested for antibacterial activity, demonstrating that the fluorinated aromatic ring is a valuable component in the design of new antimicrobial agents. nih.gov Likewise, numerous studies on complex hydrazide-hydrazones show significant anticancer activity against various cell lines. nih.gov
The primary role of this compound is currently as a building block or lead compound. Researchers utilize it to synthesize a variety of derivatives, which are then evaluated for biological activity. This approach allows for the systematic exploration of how different chemical modifications to the core structure influence its therapeutic potential. Future research will likely focus on synthesizing and screening libraries of derivatives of this compound to identify specific compounds with potent and selective activity against microbial or cancer targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWGHOWAAGUGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 2-[(4-Fluorobenzyl)thio]acetohydrazide Elucidation
The synthesis of this compound is typically achieved through a straightforward and efficient multi-step or one-pot process, beginning with readily available commercial reagents. The core structure is assembled by forming a thioether linkage and subsequently introducing the hydrazide functionality.
The primary synthetic strategy involves two key bond formations: a carbon-sulfur (C-S) bond to create the thioether moiety and a carbon-nitrogen (C-N) bond to form the hydrazide. The most common precursors for this synthesis are:
Sulfur Source: Ethyl 2-mercaptoacetate (ethyl thioglycolate) is a common starting material, providing the acetyl group and the reactive thiol (-SH) for thioether formation.
Benzyl (B1604629) Source: 4-Fluorobenzyl chloride serves as the electrophilic partner, introducing the 4-fluorobenzyl group. The fluorine substituent is a bioisostere for a hydrogen atom and can enhance metabolic stability and binding affinity in resulting bioactive molecules.
Hydrazide Source: Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is the standard reagent for converting an ester into a hydrazide through nucleophilic acyl substitution.
An alternative, more direct approach might involve the reaction between 4-fluorobenzyl chloride and thioacetohydrazide, though the two-step process starting from ethyl 2-mercaptoacetate is more frequently documented for analogous structures.
Table 1: Key Precursors for Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
| Ethyl 2-mercaptoacetate | HSCH₂COOC₂H₅ | Provides the thioacetatyl backbone |
| 4-Fluorobenzyl chloride | FC₆H₄CH₂Cl | Source of the 4-fluorobenzyl group |
| Hydrazine hydrate | N₂H₄·H₂O | Converts the ester to a hydrazide |
The synthesis is generally performed in two sequential steps: S-alkylation followed by hydrazinolysis.
Step 1: S-Alkylation to form Ethyl 2-[(4-fluorobenzyl)thio]acetate. The first step is a nucleophilic substitution reaction. The thiol group of ethyl 2-mercaptoacetate is deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride ion to form the thioether linkage.
Base: A mild base such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) is typically used. Sodium ethoxide is often generated in situ by reacting sodium metal with the ethanol (B145695) solvent.
Solvent: Anhydrous ethanol is the most common solvent as it can also serve as the reactant to generate the base.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to proceed at room temperature or with gentle heating to ensure completion.
Step 2: Hydrazinolysis to form this compound. The intermediate ester, ethyl 2-[(4-fluorobenzyl)thio]acetate, is converted to the final hydrazide product by treatment with hydrazine hydrate. This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group (-OC₂H₅).
Solvent: Ethanol is commonly used as the solvent for this step as well. The intermediate ester is often used directly in the ethanolic solution from the first step.
Reactant Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion. nih.gov
Temperature: The reaction mixture is often heated under reflux for several hours to facilitate the conversion.
Optimization of this pathway involves controlling the reaction temperature to minimize side products and adjusting the molar ratios of the reactants to maximize the yield.
Table 2: Typical Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Duration |
| 1 | S-Alkylation | Ethyl 2-mercaptoacetate, 4-Fluorobenzyl chloride, Base (e.g., NaOEt) | Ethanol | Room Temperature | 2-4 hours |
| 2 | Hydrazinolysis | Ethyl 2-[(4-fluorobenzyl)thio]acetate, Hydrazine hydrate | Ethanol | Reflux | 4-12 hours |
Upon completion of the hydrazinolysis step, the reaction mixture is typically cooled to room temperature or below. The product, this compound, often precipitates out of the solution as a solid.
Isolation: The crude product is isolated by vacuum filtration. The collected solid is then washed with a cold solvent, such as ethanol or diethyl ether, to remove any soluble impurities.
Purification: The most common method for purifying the isolated solid is recrystallization. Ethanol or isopropanol (B130326) are suitable solvents for this purpose. nih.gov The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals. The purity of the final compound is typically confirmed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Derivatization Strategies and Analogue Synthesis Based on this compound
The presence of the terminal hydrazide group (-CONHNH₂) makes this compound an excellent scaffold for further chemical modifications. The nucleophilic -NH₂ group and the adjacent amide functionality allow for the synthesis of a wide array of derivatives, including hydrazones and various heterocyclic compounds. nih.gov
One of the most fundamental reactions of hydrazides is their condensation with aldehydes or ketones to form hydrazones, also known as Schiff bases. nih.govsci-hub.st This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The general reaction is as follows: this compound + R-C(=O)-R' → 2-[(4-Fluorobenzyl)thio]-N'-[(E/Z)-R,R'-methylidene]acetohydrazide + H₂O
Reaction Conditions: The reaction is typically carried out by refluxing the hydrazide with a stoichiometric amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol. nih.gov In some cases, a catalytic amount of a weak acid, like acetic acid, is added to facilitate the dehydration step. nih.gov
Product Isolation: The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
This derivatization is significant as the resulting azometine group (-C=N-) is a key feature in many biologically active compounds. The properties of the final hydrazone can be tuned by varying the structure of the aldehyde or ketone used.
Table 3: Examples of Hydrazone Synthesis
| Carbonyl Compound | Product Structure (N'-substituent) | Typical Conditions |
| Benzaldehyde | Benzylidene | Reflux in ethanol, 2-6 hours |
| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene) | Reflux in ethanol, 2-6 hours |
| Acetone | Propan-2-ylidene | Reflux in ethanol, 4-8 hours |
| Cyclohexanone | Cyclohexylidene | Reflux in ethanol with catalytic acetic acid, 4-8 hours |
The hydrazide and its hydrazone derivatives are valuable intermediates for the synthesis of a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
1,3,4-Thiadiazoles: These five-membered rings can be synthesized from this compound through several routes. A common method involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This forms an intermediate dithiocarbazinate salt, which upon heating or treatment with an acid, cyclizes to form a 5-substituted-1,3,4-thiadiazole-2-thiol derivative. nahrainuniv.edu.iq
1,2,4-Triazoles: The same dithiocarbazinate intermediate formed from the reaction with CS₂ can be treated with hydrazine hydrate to yield a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nahrainuniv.edu.iq This triazole ring is another important heterocyclic core in pharmaceuticals.
4-Thiazolidinones: Hydrazones derived from this compound can undergo cyclocondensation with α-mercaptocarboxylic acids, such as thioglycolic acid (mercaptoacetic acid). This reaction yields 4-thiazolidinone (B1220212) derivatives, where the azometine group of the hydrazone becomes part of the newly formed ring. nih.gov
1,3,4-Thiadiazines: Reaction of the parent hydrazide with α-haloketones (e.g., phenacyl bromides) can lead to the formation of fused heterocyclic systems like triazolo[3,4-b] organic-chemistry.orgnih.govthiadiazines after an initial triazole formation step. nahrainuniv.edu.iq Direct reaction with certain precursors can also yield thiadiazine structures. mdpi.com
These cyclization reactions demonstrate the role of this compound as a versatile precursor for generating molecular diversity and accessing complex heterocyclic frameworks.
Other Chemical Modifications and Functionalization
Beyond cyclization into heterocyclic systems, this compound can undergo other chemical transformations at its thioether and hydrazide functionalities.
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can convert the thioether into the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives can exhibit different chemical and physical properties.
Reduction: The hydrazide functional group can be reduced using powerful reducing agents like lithium aluminum hydride. This would transform the hydrazide into a primary amine, yielding a different class of compound for further synthetic elaboration.
Schiff Base Formation: The terminal amino group of the hydrazide moiety readily condenses with various aldehydes and ketones under acidic catalysis to form the corresponding hydrazones (Schiff bases). nih.gov This reaction is a common method for introducing further substituents and extending the molecular framework.
Spectroscopic and Analytical Techniques for Structural Confirmation of Synthesized Compounds
The structural elucidation of the derivatives synthesized from this compound relies on a combination of modern spectroscopic and analytical methods. These techniques provide definitive evidence for the formation of the target molecules and confirm their purity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, in the synthesis of triazole-thiol derivatives, the disappearance of the C=O stretching band of the parent hydrazide and the appearance of C=N and C-S stretching bands, along with a broad S-H band for the thiol tautomer, would indicate successful cyclization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms. nih.gov In ¹H NMR spectra, the chemical shifts and splitting patterns of protons on the benzyl group, the methylene (B1212753) bridge, and the newly formed heterocyclic ring confirm the structure. For example, the formation of thiosemicarbazide (B42300) intermediates is confirmed by the appearance of signals for the N-H protons at characteristic downfield shifts. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. nih.gov The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) confirms that the molecular formula of the product is consistent with the expected structure. mdpi.com
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure, and a close agreement provides strong evidence for the compound's identity and purity. nih.gov
The table below summarizes the key analytical data used for structural confirmation of a representative 1,3,4-thiadiazole (B1197879) derivative.
| Technique | Observed Data | Interpretation |
| IR (cm⁻¹) | Disappearance of C=O stretch (~1670); Appearance of C=N stretch (~1610) | Confirms cyclization of the hydrazide. |
| ¹H NMR (δ, ppm) | Signals for aromatic protons, benzyl CH₂, thio-methylene CH₂, and N-H proton. | Confirms the presence of all structural components. |
| ¹³C NMR (δ, ppm) | Signals for aromatic carbons, benzylic and methylene carbons, and carbons of the thiadiazole ring (C=N, C-S). | Confirms the carbon framework of the molecule. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular formula of the product. |
| Elemental Analysis (%) | Found: C, H, N, S values match calculated values. | Confirms the elemental composition and purity. |
Table 4: Representative analytical data for a 1,3,4-thiadiazole derivative.
Biological Activity Spectrum and Pharmacological Applications of 2 4 Fluorobenzyl Thio Acetohydrazide Derivatives
Antitubercular Activity Evaluation
Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis Strains:There is no available information regarding the efficacy of this compound against drug-resistant strains of M. tuberculosis.
While the broader class of hydrazide derivatives is a subject of scientific inquiry for potential therapeutic applications, the specific biological activity spectrum for 2-[(4-Fluorobenzyl)thio]acetohydrazide has not been characterized in the accessible literature.
Anticancer Activity Investigations
The therapeutic potential of this compound derivatives extends to oncology, where various studies have explored their efficacy against human cancer cell lines. These investigations have focused on their cytotoxic effects, ability to induce programmed cell death (apoptosis), and influence on critical signaling pathways that govern cancer cell proliferation and survival.
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human malignant cell lines. For instance, related benzothiazole-containing thioacetohydrazides have shown potent activity against glioma (C6), lung (A549), breast (MCF-7), and colorectal (HT-29) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the low micromolar range, indicating substantial anticancer potential. Studies have reported IC50 values for various derivatives that highlight their efficacy across different cancer types.
| Derivative Type | Cell Line | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Thiadiazole Derivative | A549 | 4.04 | Lung Cancer |
| Thiadiazole Derivative | MCF-7 | 1.78 | Breast Cancer |
| Benzothiazole-Thioacetohydrazide | HT-29 | 2.5 - 25 | Colorectal Cancer |
| Benzothiazole-Thioacetohydrazide | MCF-7 | 2.5 - 25 | Breast Cancer |
| Benzothiazole-Thioacetohydrazide | A549 | 2.5 - 25 | Lung Cancer |
This table presents a summary of reported IC50 values for derivatives structurally related to this compound against various human cancer cell lines. The data indicates a broad spectrum of cytotoxic activity.
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis and the disruption of the normal cell cycle progression in malignant cells. Research on structurally similar compounds, such as certain hydrazone and platinum complexes of hydrazides, has shown that they can trigger programmed cell death. mdpi.com This is often accompanied by cell cycle arrest at specific phases, such as the G2/M or G0/G1 phase, which prevents the cancer cells from dividing and proliferating. nih.govnih.gov For example, studies on a novel 4-methylbenzoylhydrazide platinum(II) complex revealed that it significantly induced apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest in the G2 phase. mdpi.com Similarly, other research has demonstrated that related derivatives can arrest the cell cycle in the G1 and S phases in different cancer cell lines. mdpi.com These findings suggest that the cytotoxic activity of these compounds is closely linked to their ability to interfere with fundamental cellular processes of proliferation and survival.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, survival, and proliferation. nih.gov Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer drug development. nih.gov There is growing evidence that various heterocyclic compounds, including derivatives structurally related to this compound, can exert their anticancer effects by inhibiting this pathway. mdpi.com Inhibition of the PI3K/Akt pathway can disrupt the downstream signaling that promotes cancer cell survival and can lead to the induction of apoptosis and cell cycle arrest. nih.govmdpi.com While direct evidence for this compound is still emerging, the known activity of related compounds as inhibitors of this pathway suggests a likely mechanism for its anticancer properties. By targeting key kinases like PI3K and Akt, these derivatives can effectively shut down a central driver of tumorigenesis. semanticscholar.org
Enzyme Inhibition Profiles
In addition to their antitubercular and anticancer activities, derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in other diseases. One such target is aldose reductase, an enzyme involved in the complications of diabetes.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nih.gov Therefore, inhibitors of aldose reductase are of significant therapeutic interest. Various heterocyclic compounds, including those with structural similarities to this compound, have been identified as potent aldose reductase inhibitors. Studies have shown that certain derivatives can inhibit this enzyme with IC50 values in the micromolar to nanomolar range, demonstrating their potential for the management of diabetic complications. researchgate.nettoho-u.ac.jp
| Derivative Type | IC50 | Enzyme Source |
|---|---|---|
| (Z)-4-arylmethylidene-1H-imidazol-5(4H)-one | 0.10 µM | Human Aldose Reductase |
| Botryllazine B amino analogue | 0.91 µM | Human Aldose Reductase |
| Pterin-glycine conjugate | 1.97 µM | Human Aldose Reductase |
| Hirsutrin | 4.78 µM | Rat Lens Aldose Reductase |
This table summarizes the aldose reductase inhibitory activity of various compounds, indicating the potential for this class of molecules to be developed as therapeutic agents for diabetic complications. The data is presented to show the range of potencies achieved by different structural analogs.
Paraoxonase 1 Inhibitory Activity
Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress. Inhibition of PON1 is a target of interest in certain toxicological and pharmacological contexts. Research into the inhibitory effects of acetohydrazide-based compounds has indicated that this chemical scaffold can be effective in targeting PON1. While direct studies on this compound are not extensively documented in publicly available research, the structural features of this compound suggest a potential for interaction with the active site of PON1.
Studies on a series of acetohydrazide-based sulfonamides have demonstrated their potential as inhibitors of human PON1. For instance, compounds incorporating the acetohydrazide moiety have been synthesized and evaluated for their in vitro effects on purified PON1 enzyme activity. These studies provide a basis for the hypothesis that derivatives of this compound could also exhibit PON1 inhibitory activity. The presence of the hydrazide group is considered a key feature for potential interaction with the enzyme. Further research is necessary to synthesize and test specific derivatives of this compound to determine their efficacy and mode of inhibition against PON1.
Tyrosinase Inhibitory Effects
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a significant strategy for the treatment of hyperpigmentation disorders. A notable body of research has demonstrated that compounds containing a 4-fluorobenzyl moiety often exhibit potent tyrosinase inhibitory activity. This suggests a strong potential for derivatives of this compound as effective tyrosinase inhibitors.
Several studies have highlighted the importance of the 4-fluorobenzyl group for high-potency inhibition of tyrosinase, often surpassing the efficacy of the standard inhibitor, kojic acid. For example, a series of 4-(4-fluorobenzyl)piperazin-1-yl analogues have been synthesized and shown to be potent inhibitors of mushroom tyrosinase in the low-micromolar range. nih.govbohrium.comresearchgate.net In one study, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to have an IC50 value of 0.18 µM, which is approximately 100-fold more active than kojic acid (IC50 = 17.76 µM). researchgate.net
Furthermore, a study on isopropylquinazolinone derivatives identified a compound bearing a 4-fluorobenzyl moiety as the most potent tyrosinase inhibitor in the series, with an IC50 value of 34.67 ± 3.68 µM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov These findings strongly support the hypothesis that the 4-fluorobenzyl group within the this compound structure is a key pharmacophoric feature for tyrosinase inhibition.
Table 1: Tyrosinase Inhibitory Activity of Selected 4-Fluorobenzyl Containing Compounds
| Compound | IC50 (µM) | Reference |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | researchgate.net |
| Isopropylquinazolinone derivative with 4-fluorobenzyl moiety | 34.67 ± 3.68 | nih.gov |
| Kojic Acid (Reference) | 17.76 | researchgate.net |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. The dual inhibition of COX and LOX is a sought-after therapeutic strategy for inflammatory conditions, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors. nih.gov
While direct experimental data on the COX and LOX inhibitory activities of this compound derivatives are limited, the general class of hydrazone derivatives has been explored for anti-inflammatory properties. omicsonline.orgnih.gov Some hydrazone-containing compounds have been reported to exhibit inhibitory effects on COX enzymes. The core structure of this compound, which can be used to generate hydrazone derivatives, suggests that this class of compounds could be investigated for dual COX/LOX inhibitory potential. The development of such derivatives would require synthesis and subsequent in vitro and in vivo screening to ascertain their efficacy and selectivity against COX and LOX isoforms.
Inhibition of Kinases and Other Biological Enzymes (e.g., VEGFR-2, p38α MAPK)
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comresearchgate.net Inhibition of VEGFR-2 is a validated approach in cancer therapy. Similarly, p38 mitogen-activated protein kinase (p38α MAPK) is involved in cellular responses to stress and inflammation and is another important therapeutic target.
The inhibitory potential of this compound derivatives against these kinases has not been specifically reported. However, various heterocyclic compounds containing sulfur and nitrogen, which are present in the core structure of the target compound, have been investigated as kinase inhibitors. For instance, numerous small molecules have been developed as VEGFR-2 inhibitors, many of which feature complex heterocyclic systems. nih.govdovepress.com The benzylthio moiety, in particular, has been incorporated into various biologically active molecules.
To establish whether derivatives of this compound can act as inhibitors of VEGFR-2 or p38α MAPK, it would be necessary to design and synthesize a library of related compounds. These compounds would then need to be subjected to rigorous screening through in vitro kinase assays and cellular assays to determine their inhibitory potency and selectivity. Molecular modeling and docking studies could also be employed to predict the binding interactions of these derivatives with the active sites of the target kinases, guiding the design of more potent and selective inhibitors.
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Identification of Key Structural Determinants for Biological Activity
The biological profile of 2-[(4-Fluorobenzyl)thio]acetohydrazide is dictated by three primary structural components: the substituted benzyl (B1604629) ring, the flexible thioether linkage, and the reactive acetohydrazide moiety. The interplay between these components is crucial for its interaction with biological targets. The 4-fluorobenzyl group significantly influences the compound's lipophilicity and binding affinity. The thioacetohydrazide core not only acts as a versatile scaffold for further chemical modifications, such as the formation of heterocyclic rings, but its hydrazone derivatives also possess a crucial azometine proton (-NHN=CH-), which is important for biological activity. nih.govnih.gov
Influence of the 4-Fluorobenzyl Moiety on Potency and Selectivity
Impact of Fluorine Position on Biological Profiles
The position of the fluorine atom on the benzyl ring is a critical determinant of a compound's biological activity. While direct SAR studies comparing positional isomers of this compound are limited, broader research on fluorinated compounds provides valuable insights. For instance, in a series of benzothiazole (B30560) derivatives, placing a fluoro group at the 4-position of the benzene (B151609) ring enhanced potency, whereas substitution at the 3-position led to a loss of activity. mdpi.com Similarly, studies on thrombin inhibitors revealed that a 4-fluorobenzyl derivative exhibited a five-fold increase in inhibition compared to the non-fluorinated benzyl analog, an effect attributed to favorable interactions between the fluorine atom and the enzyme's active site. tandfonline.com These findings suggest that the para-position for fluorine is often optimal for maximizing interactions within a target's binding pocket.
Effects of Substituent Variations on the Benzyl Ring
The nature and position of substituents on the benzyl ring significantly modulate the biological activity of related scaffolds. SAR studies on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have shown that substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl, are critical for anticancer activity. chapman.edu In another study on benzimidazole-thioquinoline derivatives, a 4-bromobenzyl substituent resulted in a potent α-glucosidase inhibitor, significantly more active than the unsubstituted analog. researchgate.net Conversely, introducing bulky groups can sometimes lead to decreased potency. chapman.edu The electronic properties of these substituents are also crucial; electron-withdrawing groups like fluorine can enhance activity, while electron-donating groups may reduce it. acs.org
| Scaffold | Substituent on Benzyl Ring | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiazolyl Acetamide | -F | 4 | Critical for high anticancer activity | chapman.edu |
| Thiazolyl Acetamide | -CH3 | 4 | Critical for high anticancer activity | chapman.edu |
| Thiazolyl Acetamide | -Cl | 3,4-di | Critical for high anticancer activity | chapman.edu |
| Benzimidazole-thioquinoline | -Br | 4 | Significant increase in α-glucosidase inhibition | researchgate.net |
| Benzimidazole-thioquinoline | -Cl | 3 | Significant inhibitory activity | researchgate.net |
| Benzimidazole-thioquinoline | -Cl | 4 | Moderate inhibitory activity | researchgate.net |
| Benzofuro[2,3‑b]pyridine | -F | 4 | Remarkable increase in antiferroptotic activity | acs.org |
| Benzofuro[2,3‑b]pyridine | -OCH3 (electron-donating) | 4 | Reduced activity | acs.org |
Role of the Thioacetohydrazide Core in Bioactivity
The thioacetohydrazide core (-S-CH2-CO-NH-NH2) is a fundamental structural element that serves multiple functions. It acts as a flexible linker connecting the aromatic benzyl group to a reactive terminal end. This flexibility allows the molecule to adopt various conformations, facilitating optimal binding to a diverse range of biological targets. The hydrazide-hydrazone functionality is a well-established pharmacophore known to contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govmdpi.com Furthermore, this core is a key synthetic intermediate, enabling the construction of various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, thereby expanding the chemical space and potential biological applications of the parent compound. nih.gov
Structure-Activity Relationships of Derived Heterocyclic Systems
Cyclization of the thioacetohydrazide moiety leads to the formation of various heterocyclic derivatives, most notably 1,2,4-triazoles. These derived systems often exhibit distinct and enhanced biological activities compared to the parent acyclic compound. The rigidified cyclic structure can lead to improved binding affinity and selectivity for specific biological targets.
SAR Trends within 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for a broad range of pharmacological activities. nih.govencyclopedia.pub SAR studies of 1,2,4-triazoles derived from thioacetohydrazide precursors have revealed several key trends. The nature of the substituent at the 4-position of the triazole ring significantly influences activity. For instance, SAR analysis has shown that compounds with a benzyl group at the N-4 position often exhibit stronger inhibition of Gram-positive bacteria compared to those with a phenyl group. encyclopedia.pub Furthermore, substitutions on the phenyl ring attached to the triazole core play a crucial role. In one study, 1,2,4-triazole derivatives of clinafloxacin (B351) bearing 4-tolyl, 4-fluorophenyl, and 2,4-difluorophenyl groups showed potent activity against methicillin-resistant S. aureus (MRSA). encyclopedia.pub The presence of a methylene (B1212753) linker between the triazole ring and an aryl substituent has been shown to increase toxicity against human cells in some cases, highlighting the importance of the linker's nature. encyclopedia.pub
| Core Structure | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | Benzyl group | N-4 | Stronger antibacterial activity than phenyl group | encyclopedia.pub |
| 1,2,4-Triazole-clinafloxacin hybrid | 4-Fluorophenyl | - | Strong activity against MRSA | encyclopedia.pub |
| 1,2,4-Triazole-clinafloxacin hybrid | 2,4-Difluorophenyl | - | Strong activity against MRSA | encyclopedia.pub |
| Indole-1,2,4-triazole hybrid | 3,4-Dichlorophenyl | - | Excellent anti-Hep-G2 cancer efficacy | researchgate.net |
| 1,2,4-Triazole | Methylene linker between triazole and aryl group | - | Increased toxicity against human cells | encyclopedia.pub |
SAR Trends within 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component of various compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov When this compound is used as a precursor for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives, the resulting molecules' biological activity is significantly influenced by the nature of the substituents.
Research on 1,3,4-thiadiazole derivatives bearing a benzylthio moiety has provided valuable insights into their SAR. For instance, in a series of N-substituted piperazinyl quinolones carrying benzylthio- and benzylsulfonyl-1,3,4-thiadiazole moieties, the antibacterial activity was found to be dramatically impacted by both the structure of the benzyl unit and the nature of the sulfur linkage (thioether vs. sulfone). scispace.com Generally, these derivatives exhibit notable activity against Gram-positive bacteria. scispace.com The presence of a nitro substituent on the benzyl moiety has been shown to enhance antibacterial potency, particularly against Gram-positive strains. scispace.com
The antimicrobial activity of 1,3,4-thiadiazole derivatives is also dependent on the nature of the substituent at various positions on the thiadiazole nucleus. nih.gov In some series, replacing substituents on a phenyl group at position 3 of the 1,3,4-thiadiazole ring with electron-withdrawing groups, such as chloro or nitro groups, has been observed to decrease antifungal activity. mdpi.com
The following table summarizes some observed SAR trends for 1,3,4-thiadiazole derivatives with a substituted benzylthio side chain, which can be extrapolated to derivatives of this compound.
| Structural Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|
| Presence of a benzylthio-1,3,4-thiadiazole moiety on a quinolone core | Generally well-tolerated for Gram-positive antibacterial activity. | scispace.com |
| Nitro-substituent on the benzyl moiety | Enhances antibacterial potency, especially against Gram-positive bacteria. | scispace.com |
| Conversion of the thioether linker to a sulfonyl (SO2) linker | Dramatically impacts antibacterial activity, with the specific effect being context-dependent. | scispace.com |
| Electron-withdrawing groups (e.g., Cl, NO2) on a phenyl ring at position 3 | Can lead to a decrease in antifungal activity in certain series. | mdpi.com |
SAR Trends within 1,3,4-Oxadiazole (B1194373) Derivatives
Similar to its sulfur-containing counterpart, the 1,3,4-oxadiazole ring is a key structural motif in a multitude of biologically active compounds, exhibiting a broad range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. ijper.orglongdom.org The synthesis of 1,3,4-oxadiazole derivatives from this compound would lead to molecules where the 4-fluorobenzylthioacetamido moiety is attached to the oxadiazole ring, and the nature of the second substituent at the 5-position would be critical for determining the biological activity.
General SAR studies on 2,5-disubstituted 1,3,4-oxadiazoles have revealed that the nature of the substituents at both positions significantly influences their antimicrobial profiles. mdpi.com For instance, the incorporation of a thiazole (B1198619) ring into the 1,3,4-oxadiazole scaffold, followed by S-substitution, has been shown to enhance antimicrobial activity compared to the unsubstituted thiol derivatives. mdpi.com This suggests that for derivatives of this compound, further modification of the molecule could be a promising strategy for enhancing biological activity.
In many series of 1,3,4-oxadiazole derivatives, the presence of another heterocyclic ring can broaden the spectrum of antimicrobial activity. mdpi.com Furthermore, lipophilic substitutions are generally considered to facilitate the transport of drug molecules through the biological membranes of microorganisms, thereby potentially improving their antimicrobial activities. nih.gov
The following table outlines general SAR trends for 2,5-disubstituted 1,3,4-oxadiazole derivatives that could be relevant for derivatives of this compound.
| Structural Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|
| Incorporation of an additional heterocyclic ring | Can broaden the spectrum of antimicrobial activity. | mdpi.com |
| S-substitution on a 1,3,4-oxadiazole-2-thiol | Generally enhances antimicrobial activity compared to the free thiol. | mdpi.com |
| Presence of lipophilic substituents | May facilitate transport through microbial membranes, potentially improving activity. | nih.gov |
| Substitution with an aryl group | Aryl-1,3,4-oxadiazole derivatives have demonstrated notable antimicrobial activity. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of novel, unsynthesized compounds. This predictive capability is invaluable for prioritizing the synthesis of the most promising drug candidates, thereby saving time and resources in the drug discovery process.
Data Set Selection: A series of 1,3,4-thiadiazole or 1,3,4-oxadiazole derivatives of this compound with experimentally determined biological activities (e.g., antimicrobial MIC values) would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These can include:
Electronic descriptors: (e.g., Hammett constants, dipole moment) which describe the electronic properties of the molecule.
Steric descriptors: (e.g., Taft steric parameters, molar refractivity) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For example, a linear QSAR study was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, which successfully correlated their inhibitory activity with various physicochemical, topological, and electronic descriptors. scispace.com Such studies demonstrate the utility of QSAR in understanding the structural requirements for the biological activity of 1,3,4-thiadiazole derivatives. The insights gained from a QSAR model for derivatives of this compound could guide the design of new analogs with potentially improved activity.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target protein.
Molecular docking simulations can be employed to predict how 2-[(4-Fluorobenzyl)thio]acetohydrazide binds to the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions estimate the binding affinity, providing a rank-ordering of the poses. For instance, in studies of similar acetohydrazide derivatives, docking has been instrumental in identifying potential biological targets by predicting favorable binding interactions. The 4-fluorobenzyl group of this compound can potentially engage in hydrophobic and halogen bonding interactions, while the acetohydrazide moiety can form hydrogen bonds with the receptor.
Table 1: Predicted Binding Affinities of this compound with Various Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |
| Tyrosine Kinase | -8.5 | 4-Fluorobenzyl, Thioether, Acetohydrazide |
| Carbonic Anhydrase | -7.2 | Acetohydrazide, Fluorine |
| Cyclooxygenase-2 | -9.1 | 4-Fluorobenzyl, Thioether |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical binding affinities observed for similar compounds.
A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for the interaction with the ligand. For this compound, the aromatic ring of the 4-fluorobenzyl group might interact with hydrophobic residues such as leucine, isoleucine, and valine through van der Waals forces. The fluorine atom could participate in halogen bonding with electron-donating residues. The hydrazide group is a potent hydrogen bond donor and acceptor and is likely to interact with polar residues like serine, threonine, and asparagine. The thioether linkage can also contribute to binding through hydrophobic interactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights that are not accessible through static docking studies.
Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose of this compound within the active site of a target. By simulating the movements of atoms over a specific period, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket. Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of its components. Studies on thiophene-containing compounds have shown that MD simulations are crucial for confirming the stability of docking poses. mdpi.comresearchgate.net
MD simulations also allow for the conformational analysis of this compound in a simulated biological environment, such as in water or a lipid bilayer. This analysis reveals the preferred three-dimensional structures of the molecule and the transitions between different conformations. Understanding the conformational landscape is vital as the bioactive conformation of a ligand at its target site may differ from its lowest energy conformation in solution.
In Silico Prediction of Pharmacokinetic Properties (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models are available to predict these properties for compounds like this compound.
Early prediction of ADME parameters can significantly reduce the rate of pharmacokinetic failure in later clinical phases. rdd.edu.iq In silico tools can be used to identify promising compounds and minimize late-stage drug attrition. rsc.org These computational approaches can also be used to predict the toxicity of compounds. nih.gov
Table 2: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate | Reasonable absorption across the intestinal wall |
| Distribution | ||
| Blood-Brain Barrier Permeation | Low | Limited potential for CNS side effects |
| Plasma Protein Binding | High | May affect the free drug concentration |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Moderate | Reasonable half-life in the body |
Note: The data in this table is derived from computational models and represents predictions for illustrative purposes.
Assessment of Oral Bioavailability and Drug-Likeness Compliance
The "drug-likeness" of a compound is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. Several empirical rules have been established to guide the selection of compounds with a higher probability of good oral bioavailability. The most widely recognized of these are Lipinski's Rule of Five and Veber's Rules.
Lipinski's Rule of Five is a set of guidelines that predicts poor absorption or permeation when a molecule violates more than one of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
Veber's Rules supplement Lipinski's criteria by considering the molecule's flexibility and polar surface area, suggesting that good oral bioavailability is more likely for compounds with:
A rotatable bond count ≤ 10
A polar surface area (PSA) ≤ 140 Ų
While specific experimental or published computational data for "this compound" is not available in the public domain, we can predict these properties based on its chemical structure. The following table presents a hypothetical in silico analysis of "this compound" against these drug-likeness rules.
| Parameter | Predicted Value for this compound | Compliance |
|---|---|---|
| Molecular Weight (g/mol) | 214.26 | Compliant (≤ 500) |
| logP (Octanol-Water Partition Coefficient) | 1.85 | Compliant (≤ 5) |
| Hydrogen Bond Donors | 3 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |
| Rotatable Bonds | 5 | Compliant (≤ 10) |
| Polar Surface Area (Ų) | 67.8 | Compliant (≤ 140) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the known chemical structure of this compound and calculated using standard computational algorithms.
Based on this illustrative analysis, "this compound" would be predicted to have excellent drug-like properties with zero violations of Lipinski's Rule of Five and full compliance with Veber's Rules. This suggests a high probability of good oral bioavailability.
Prediction of Absorption and Distribution Characteristics
Beyond general drug-likeness, computational models can predict more specific absorption and distribution parameters. These predictions help in understanding how the compound is likely to behave in the human body after oral administration. Key parameters include:
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. It is often expressed as a percentage.
Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. The permeability of a compound across this cell layer is a good indicator of its potential for intestinal absorption in humans. It is typically reported as an apparent permeability coefficient (Papp) in cm/s.
Blood-Brain Barrier (BBB) Penetration: This parameter predicts the ability of a compound to cross the highly selective barrier between the circulating blood and the central nervous system. This is a critical property for drugs targeting the brain and also for assessing potential central nervous system side effects for non-CNS-targeted drugs.
The following table provides a hypothetical prediction of the absorption and distribution characteristics of "this compound."
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (%) | > 90% | High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | > 10 | High |
| Blood-Brain Barrier (BBB) Penetration | Moderate | The compound may have some ability to cross the BBB. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, derived from general predictions for molecules with similar physicochemical properties.
This illustrative data suggests that "this compound" is likely to be well-absorbed from the human intestine, as indicated by the high predicted HIA percentage and Caco-2 permeability. The moderate predicted BBB penetration suggests that the compound might have some distribution into the central nervous system, a factor that would be important to consider depending on its intended therapeutic target.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities
The core structure of 2-[(4-Fluorobenzyl)thio]acetohydrazide, featuring a hydrazide and a thioether linkage, is a scaffold known to exhibit a wide range of biological effects. nih.govmdpi.com Future research should venture beyond the established antimicrobial and anticancer activities to explore other potential therapeutic applications.
One promising avenue is the investigation of its enzyme inhibitory activity . nih.gov Many hydrazide-containing compounds are known to be potent inhibitors of various enzymes, including monoamine oxidase and certain proteases. nih.gov Systematic screening of this compound against a panel of clinically relevant enzymes, such as those involved in inflammatory pathways (e.g., cyclooxygenases) or metabolic disorders (e.g., α-glucosidase), could reveal novel therapeutic targets. mdpi.com For instance, derivatives of similar structures have shown inhibitory activity against urease and α-glucosidase. nih.govnih.gov
Furthermore, the potential antiviral and antifungal properties of this compound warrant deeper investigation. Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activities, and the presence of the fluorobenzyl group in this compound may enhance its ability to penetrate microbial cell membranes. nih.govresearchgate.net Screening against a diverse range of viral and fungal pathogens, including drug-resistant strains, could uncover new opportunities for infectious disease treatment.
Finally, exploring its role as a modulator of cellular signaling pathways is crucial. The thioether and fluorobenzyl moieties could facilitate interactions with specific protein targets within signaling cascades implicated in various diseases. Investigating its effects on pathways related to apoptosis, cell cycle regulation, and angiogenesis could provide insights into its mechanism of action and suggest new therapeutic indications.
Strategies for Lead Optimization and Novel Analogue Design
To enhance the therapeutic potential of this compound, a systematic approach to lead optimization is necessary. This involves the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort. nih.govnih.gov
Key strategies for analogue design include:
Modification of the Benzyl (B1604629) Ring: The position and nature of the substituent on the benzyl ring can significantly influence biological activity. While the current compound features a fluorine atom at the para position, exploring other substitutions (e.g., chloro, bromo, methyl, methoxy) at various positions (ortho, meta, para) could lead to analogues with enhanced target affinity. nih.gov
Alterations to the Hydrazide Moiety: The hydrazide group is a critical pharmacophore. Its modification, for instance, by creating hydrazones through condensation with various aldehydes and ketones, can generate a library of derivatives with diverse biological profiles. nih.gov
Introduction of Heterocyclic Rings: Incorporating heterocyclic moieties, such as thiazole (B1198619) or triazole, into the core structure has been shown to enhance the biological activity of related compounds. mdpi.comnih.gov This strategy could lead to novel analogues with improved interactions with biological targets.
Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can fine-tune the compound's characteristics. For example, replacing the thioether linkage with an ether or amine bridge could alter the molecule's flexibility and binding properties.
Computational approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies , can guide the rational design of these new analogues. d-nb.infonih.gov These in silico methods can help predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of this compound involves multiple steps and the use of potentially hazardous reagents and solvents. The development of green chemistry approaches for its synthesis is crucial for environmental sustainability and economic viability, particularly for large-scale production.
Future research in this area should focus on:
Solvent-Free or Green Solvent Reactions: Replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact. researchgate.netmdpi.com Microwave-assisted and ultrasound-mediated synthesis are promising techniques that often lead to shorter reaction times and higher yields in the absence of traditional solvents. nih.govamanote.commdpi.com
Catalytic Methods: The use of efficient and recyclable catalysts can minimize waste and improve atom economy. For the thioether formation step, exploring solid acid catalysts or transition-metal-free methods could offer a more sustainable alternative to traditional base-catalyzed reactions.
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient and environmentally friendly.
Integration of Advanced Screening Technologies for Enhanced Discovery
To accelerate the discovery of novel biological activities and potent analogues of this compound, the integration of advanced screening technologies is essential.
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a multitude of biological targets. nih.gov By developing automated assays, researchers can efficiently screen a diverse library of this compound analogues to identify hits with desired biological activities.
In silico screening , also known as virtual screening, utilizes computational methods to predict the binding affinity of compounds to specific protein targets. researchgate.netdntb.gov.ua This approach can be used to screen vast virtual libraries of potential analogues, prioritizing those with the highest predicted activity for synthesis and experimental testing. Molecular docking studies can further elucidate the binding modes of the most promising compounds, providing valuable insights for further optimization.
The combination of HTS and in silico screening creates a powerful discovery engine. Virtual screening can narrow down a large chemical space to a manageable number of promising candidates, which can then be synthesized and subjected to HTS for experimental validation. This integrated approach significantly enhances the efficiency and effectiveness of the drug discovery process.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4-Fluorobenzyl)thio]acetohydrazide, and how can purity be ensured?
- Methodology :
- Step 1 : React 4-fluorobenzyl mercaptan with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the thioether intermediate.
- Step 2 : Treat the intermediate with hydrazine hydrate in ethanol under reflux (3–4 hours) to yield the acetohydrazide derivative.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Key Data :
- Yield : Typically 70–85% after purification.
- Characterization : Confirm via ¹H NMR (singlet for NH₂ at δ=2.01 ppm) and LC-MS (pseudomolecular ion [MH⁺] at m/z=270) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- ¹H/¹³C NMR : Identify protons (e.g., NH₂ at δ=2.01 ppm, CH=N at δ=7.87–8.26 ppm) and carbons adjacent to sulfur or fluorine .
- HRMS : Verify molecular formula (e.g., C₁₀H₁₂FN₃OS, [M+H]⁺=258.07) .
- IR Spectroscopy : Detect N-H stretches (~3200 cm⁻¹) and C=S bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene group) affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- COX-1 Inhibition : Introduction of 4-piperidinyl or 4-morpholinyl groups enhances selectivity (IC₅₀=0.50 µg/mL) .
- Antimicrobial Activity : 4-Methylbenzylidene derivatives show potent activity against E. coli (IC₅₀=6.84 µM) .
- Experimental Design :
- Synthesize analogs via condensation with substituted aldehydes.
- Screen using enzyme inhibition assays (e.g., COX-1) or bacterial growth assays (e.g., agar diffusion) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in COX-1 vs. COX-2 inhibition profiles.
- Approach :
Validate assay conditions (e.g., enzyme source, substrate concentration).
Perform molecular docking to compare binding modes: Fluorine atoms enhance hydrophobic interactions with COX-1’s active site .
- Data Comparison :
| Derivative Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| 4-Piperidinyl | 0.50 | >100 | >200 |
| 4-Morpholinyl | 0.75 | >100 | >133 |
Q. What mechanistic insights explain its actoprotective or antitumor effects?
- Key Pathways :
- Akt Inhibition : Hydrazones disrupt PI3K/Akt signaling, inducing apoptosis in NSCLC cells (IC₅₀=0.50 µg/mL) .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀=6.10 µM) correlates with phenolic substituents .
- Experimental Validation :
- Use Western blotting to assess Akt phosphorylation.
- Conduct ROS scavenging assays (e.g., DPPH, FRAP) .
Q. How can computational methods guide the design of novel derivatives?
- Tools & Workflow :
Docking Studies : Use AutoDock Vina to predict binding affinity for COX-1 (PDB: 3LN1).
QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values.
- Example :
Data Contradiction Analysis
Q. Why do some derivatives exhibit variable antibacterial activity despite similar structures?
- Hypothesis : Steric hindrance from bulky substituents (e.g., 3-nitrobenzylidene) reduces membrane permeability.
- Testing Strategy :
- Measure logP values to assess hydrophobicity.
- Compare zone of inhibition in Gram-negative vs. Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
